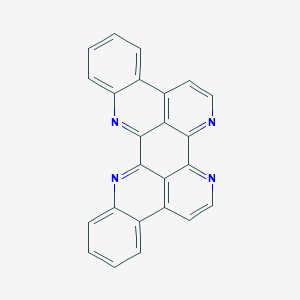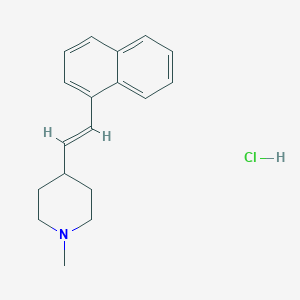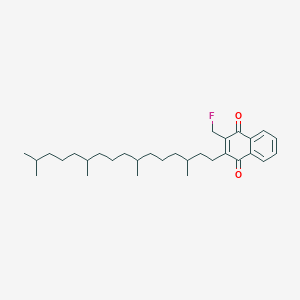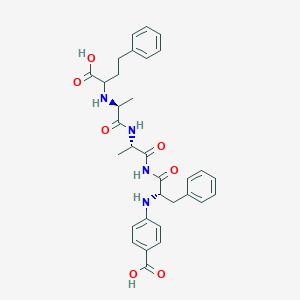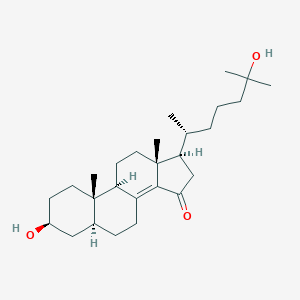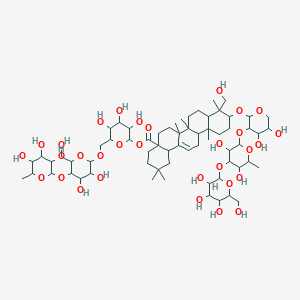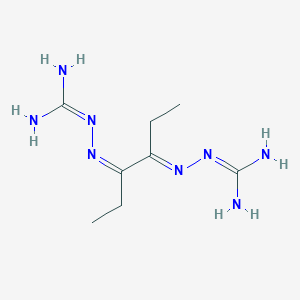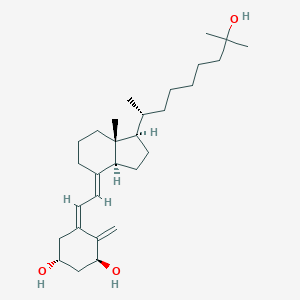
24,24-Dihomo-1,25-dihydroxycholecalciferol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,24-Dihomo-1,25-dihydroxycholecalciferol, also known as 24,24-DHCC, is a metabolite of vitamin D3. It is an important compound that plays a crucial role in regulating calcium and phosphorus metabolism in the body. 24,24-DHCC is synthesized from 1,25-dihydroxycholecalciferol (1,25-DHCC), which is the active form of vitamin D3.
Mecanismo De Acción
The mechanism of action of 24,24-Dihomo-1,25-dihydroxycholecalciferol is similar to that of 1,25-DHCC. It binds to the vitamin D receptor (VDR) and regulates the expression of various genes involved in calcium and phosphorus metabolism. However, this compound has a lower affinity for VDR than 1,25-DHCC, which suggests that it may have a different role in the regulation of vitamin D3 metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It regulates the absorption of calcium and phosphorus in the intestine, promotes the mineralization of bone, and regulates the activity of osteoblasts and osteoclasts. Additionally, this compound has been found to play a role in the regulation of immune function, inflammation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 24,24-Dihomo-1,25-dihydroxycholecalciferol in lab experiments is that it is a metabolite of vitamin D3, which is a naturally occurring compound in the body. This makes it a more physiologically relevant compound to study compared to synthetic compounds. However, one of the limitations of using this compound in lab experiments is that it has a lower affinity for VDR than 1,25-DHCC, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 24,24-Dihomo-1,25-dihydroxycholecalciferol. One area of research is the role of this compound in the regulation of immune function and inflammation. Another area of research is the potential use of this compound as a therapeutic agent for bone diseases, such as osteoporosis and rickets. Additionally, more research is needed to understand the mechanism of action of this compound and its role in the regulation of vitamin D3 metabolism.
Conclusion:
In conclusion, this compound is an important metabolite of vitamin D3 that plays a crucial role in regulating calcium and phosphorus metabolism in the body. It has been the subject of extensive scientific research and has been found to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, it is a physiologically relevant compound that has potential therapeutic applications in the treatment of bone diseases and immune-related disorders. Further research is needed to fully understand the mechanism of action of this compound and its role in the regulation of vitamin D3 metabolism.
Métodos De Síntesis
The synthesis of 24,24-Dihomo-1,25-dihydroxycholecalciferol involves the hydroxylation of the side chain of 1,25-DHCC at the 24th carbon position. This reaction is catalyzed by the enzyme 24-hydroxylase, which is expressed in various tissues, including the kidney, liver, and intestine. The synthesis of this compound is an important step in the regulation of vitamin D3 metabolism.
Aplicaciones Científicas De Investigación
24,24-Dihomo-1,25-dihydroxycholecalciferol has been the subject of extensive scientific research due to its role in regulating calcium and phosphorus metabolism. It has been shown to have a significant impact on bone health, and its deficiency has been linked to various bone diseases, including osteoporosis and rickets. Additionally, this compound has been found to play a role in the regulation of immune function, inflammation, and cancer.
Propiedades
Número CAS |
114694-09-6 |
|---|---|
Fórmula molecular |
C11H17ClO2 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-8-hydroxy-8-methylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h12-13,20,24-27,30-32H,2,6-11,14-19H2,1,3-5H3/b22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1 |
Clave InChI |
NXSMZYQLQNEMOK-JSGLYZFWSA-N |
SMILES isomérico |
C[C@H](CCCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canónico |
CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
24,24-dihomo-1,25-dihydroxycholecalciferol 24,24-dihomo-1,25-dihydroxyvitamin D3 MC 1147 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



